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molecular formula C9H13NO2S B073525 N-Ethyl-P-toluenesulfonamide CAS No. 1321-54-6

N-Ethyl-P-toluenesulfonamide

Cat. No. B073525
M. Wt: 199.27 g/mol
InChI Key: OHPZPBNDOVQJMH-UHFFFAOYSA-N
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Patent
US04980509

Procedure details

A suspension of 26 g of paratoluene sulfochloride in 200 cm3 of water is cooled to 0° C. With stirring there are slowly added 100 cm3 of a 40% aqueous solution of ethylamine in water. At the end of the addition the reaction mixture is again stirred for two hours at 0° C., then for two hours at ambient temperature. The solid in suspension is filtered, washed several times with water, then dried under reduced pressure. 24 g of N-ethyl(4-methyl phenyl) sulfonamide are obtained.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:12]([NH2:14])[CH3:13]>O>[CH2:12]([NH:14][S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9])[CH3:13]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
With stirring there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition the reaction mixture
STIRRING
Type
STIRRING
Details
is again stirred for two hours at 0° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid in suspension is filtered
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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